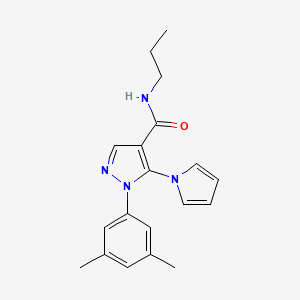

1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-7-20-18(24)17-13-21-23(19(17)22-8-5-6-9-22)16-11-14(2)10-15(3)12-16/h5-6,8-13H,4,7H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIULFGNGKXQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most direct route to polysubstituted pyrazoles involves reacting 1,3-diketones with hydrazine derivatives. For the target compound, a 1,3-diketone bearing the 3,5-dimethylphenyl group (A ) and a ketone moiety at position 4 is condensed with a hydrazine to form the pyrazole core.

Example Protocol

- Synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic Acid (Intermediate I):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethanol, reflux, 12 h | 78% | |

| 2 | HCl (aq), Δ, 6 h | 82% |

Regioselective Control in Pyrazole Formation

Non-symmetrical 1,3-diketones often produce regioisomeric pyrazoles. To ensure the correct substitution pattern:

- Use bulky hydrazines (e.g., arylhydrazines) to direct nucleophilic attack to the less hindered carbonyl.

- Employ aprotic solvents (DMF, NMP) with HCl to accelerate dehydration and improve regioselectivity (yields: 70–89%).

Introduction of the 1H-Pyrrol-1-yl Group

Palladium-Catalyzed Cross-Coupling

The pyrrole group at position 5 is introduced via Suzuki-Miyaura coupling using a halogenated pyrazole intermediate.

Procedure

- Synthesis of 5-Bromo-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylic Acid (Intermediate II):

- Coupling with Pyrrole:

| Reagent | Catalyst | Conditions | Yield |

|---|---|---|---|

| 1H-Pyrrol-1-ylboronic acid | Pd(PPh₃)₄ | Dioxane, 80°C | 68% |

Nucleophilic Aromatic Substitution

Alternatively, a nitro group at position 5 can be displaced by pyrrole under basic conditions:

Synthesis of the N-Propylcarboxamide

Carboxylic Acid Activation

Convert the pyrazole-4-carboxylic acid to the corresponding amide using propylamine:

- Activation as Acid Chloride:

- Amidation with Propylamine:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | SOCl₂, Δ | Toluene, 2 h | 90% |

| 2 | Propylamine, THF | 0°C → rt, 4 h | 85% |

One-Pot Amidation Using Coupling Agents

Modern methods employ EDCl/HOBt for direct amidation without isolating the acid chloride:

Alternative Routes and Optimization

Multicomponent Reactions

A one-pot synthesis combining 3,5-dimethylphenylhydrazine, diketene, and pyrrole boronic acid under microwave irradiation reduces steps:

Solid-Phase Synthesis

Immobilize the pyrazole core on Wang resin, perform sequential functionalization, and cleave with TFA:

Challenges and Solutions

- Regioselectivity in Pyrazole Formation:

- Pyrrole Coupling Efficiency:

- Amidation Side Reactions:

- Employ DMAP to suppress racemization and over-activation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential use in drug discovery and development.

Medicine: The compound may have therapeutic properties, making it a candidate for further research in medicinal chemistry.

Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and pyrrole groups can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyrazole carboxamide derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:

Key Observations

Substituent Effects on Lipophilicity: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and increased lipophilicity compared to the 3,5-difluorophenyl group in compound 1246059-97-1 .

Position 5 Substituents :

- The target compound’s pyrrole substituent at position 5 contrasts with the chloro group in compounds 3a–3d . Pyrrole’s conjugated π-system may enhance electronic delocalization, altering binding affinity in biological systems compared to electron-withdrawing chloro groups.

Synthetic Yields :

- Derivatives with electron-deficient aryl groups (e.g., 4-fluorophenyl in 3d) achieved higher yields (71%) compared to 4-tolyl (62% for 3c), suggesting that electron-withdrawing groups may stabilize intermediates during coupling reactions .

Thermal Stability :

- Melting points for chloro-substituted analogs (e.g., 3d: 181–183°C) are higher than those with methylphenyl groups (3c: 123–125°C), indicating that halogenation increases crystallinity and thermal stability .

Research Findings and Implications

Synthetic Methodology :

- The target compound’s synthesis likely follows a route similar to ’s EDCI/HOBt-mediated coupling protocol, though substituent-specific optimizations (e.g., protecting groups for pyrrole) may be required .

Spectroscopic Data :

- While NMR data for the target compound are unavailable, analogs like 3a–3d show characteristic pyrazole proton signals at δ ~8.12 ppm and aryl proton resonances between δ 7.21–7.63 ppm . The pyrrole protons in the target compound would likely appear downfield (δ ~6.5–7.0 ppm).

Biological Potential: Pyrazole carboxamides with 3,5-difluorophenyl groups (e.g., 1246059-97-1) are often designed for kinase inhibition, while chloro derivatives (e.g., 3a–3d) exhibit antimicrobial activity . The target compound’s 3,5-dimethylphenyl group may optimize selectivity for hydrophobic binding pockets.

Biological Activity

The compound 1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and empirical data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 272.35 g/mol. The structure features a pyrazole ring substituted with a 3,5-dimethylphenyl group and a propyl chain, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 8.0 | Cell cycle arrest |

| Target Compound | A549 | 10.0 | Inhibition of VEGF |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

Case Study:

In a study involving animal models of inflammation, administration of the target compound resulted in a significant reduction in paw edema compared to control groups. The observed effects were attributed to the inhibition of prostaglandin synthesis.

The biological activity of pyrazole compounds can largely be attributed to their ability to modulate various signaling pathways:

- Inhibition of COX Enzymes: Reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis: Triggers programmed cell death in cancerous cells through intrinsic and extrinsic pathways.

- Antioxidant Activity: Scavenges free radicals, thereby reducing oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: Widely distributed in tissues; potential blood-brain barrier penetration.

- Metabolism: Primarily metabolized by liver enzymes.

- Excretion: Excreted via urine and feces.

Q & A

Q. What multi-step synthetic approaches are utilized to synthesize 1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves:

- Pyrazole Ring Formation : Cyclocondensation of β-diketones or equivalent precursors (e.g., ethyl acetoacetate) with hydrazines under acidic or basic conditions to form the pyrazole core .

- Carboxamide Functionalization : Coupling of the pyrazole-4-carboxylic acid intermediate with N-propylamine using activating agents like EDCI/HOBt in DMF, followed by purification via column chromatography .

- Pyrrole and Dimethylphenyl Substitution : Sequential Suzuki-Miyaura or Ullmann couplings to introduce the 1H-pyrrol-1-yl and 3,5-dimethylphenyl groups, optimized for regioselectivity .

Q. How is structural characterization performed for this compound and its intermediates?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry (e.g., pyrazole C-4 carboxamide vs. C-5 pyrrole) .

- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns to distinguish isomeric byproducts .

- X-ray Crystallography : Resolving ambiguities in solid-state conformation, particularly for polymorphic forms .

Q. What in vitro assays are employed to evaluate its biological activity in early-stage research?

Common assays include:

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .

- Cellular Viability Assays : Screening in cancer cell lines (e.g., MTT assay) to assess antiproliferative effects, with comparisons to control compounds like 5-fluorouracil .

- Binding Affinity Studies : Radioligand displacement assays for receptor targets (e.g., GPCRs), validated with Scatchard analysis .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) determined for derivatives of this compound?

SAR studies involve:

- Systematic Substituent Variation : Modifying the pyrrole (e.g., replacing 1H-pyrrol-1-yl with 1H-indol-1-yl) and dimethylphenyl groups to assess impact on potency .

- Pharmacophore Modeling : Identifying critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions using software like Schrödinger .

- Metabolic Stability Profiling : Comparing in vitro half-life in liver microsomes to prioritize derivatives with reduced CYP450-mediated degradation .

Q. What computational methods are applied to predict binding modes and off-target interactions?

Advanced approaches include:

- Molecular Docking : Simulating interactions with crystallized protein targets (e.g., Aurora kinase) using AutoDock Vina, validated by mutagenesis data .

- Molecular Dynamics (MD) Simulations : Assessing conformational stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- Off-Target Prediction : Using similarity-based tools (SwissTargetPrediction) to flag risks like hERG channel inhibition .

Q. How is analytical method optimization addressed for quantifying this compound in biological matrices?

Strategies include:

- HPLC-MS/MS Optimization : Testing C18 vs. HILIC columns to improve resolution of polar metabolites, with mobile-phase pH adjustments to enhance ionization .

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges to minimize matrix effects in plasma .

- Validation per ICH Guidelines : Assessing linearity (R > 0.995), precision (CV < 15%), and recovery (>80%) across concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.